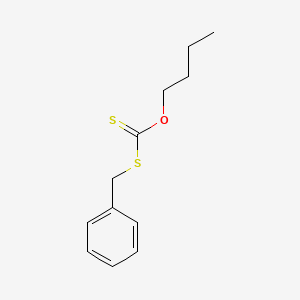

O-n-Butyl-S-benzyl-xanthate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-n-Butyl-S-benzyl-xanthate is a useful research compound. Its molecular formula is C12H16OS2 and its molecular weight is 240.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Synthesis of Carbamothioates

OBBX has been utilized in the synthesis of carbamothioates through reactions with isocyanides. A notable study demonstrated that O-n-butyl-S-methyl dithiocarbonate (a related xanthate) reacted with arylmethyl isocyanides in the presence of sodium hydride, yielding carbamothioates in high yields (up to 87%) . The versatility of this reaction allows for the formation of various derivatives by altering the isocyanide used, showcasing OBBX's utility in generating complex organic molecules.

1.2. Xanthate-Mediated Synthesis

Xanthates like OBBX serve as key intermediates in radical-mediated reactions. They can participate in free-radical addition to alkenes, leading to the formation of functional γ-thiolactones. This method allows for the introduction of diverse functional groups into thiolactones, enhancing their reactivity and potential applications . The use of OBBX in such transformations highlights its importance as a building block in synthetic organic chemistry.

Mineral Processing Applications

2.1. Flotation Collector

OBBX has been investigated for its effectiveness as a flotation collector in mineral processing, particularly for sulfide ores like chalcopyrite. Research indicates that modified xanthates exhibit superior collecting abilities compared to traditional collectors like sodium isobutyl xanthate . The mechanism involves the adsorption of OBBX onto mineral surfaces, enhancing the separation efficiency during flotation processes.

2.2. Selectivity Enhancement

The structural modifications of xanthates, including OBBX, have shown promise in enhancing selectivity during flotation. Studies have demonstrated that specific substitutions can increase the affinity of xanthates for certain minerals over others, allowing for more efficient recovery and purification processes .

Future Directions and Case Studies

3.1. Case Study: Enhanced Recovery Performance

In a comparative study on flotation performance, OBBX was tested against other xanthates and demonstrated improved recovery rates for chalcopyrite ores under optimized conditions. The study utilized various analytical techniques such as FTIR spectroscopy to analyze adsorption mechanisms and quantify recovery performance .

3.2. Potential Applications in Drug Development

Emerging research suggests that xanthate derivatives may have applications beyond mineral processing and organic synthesis, potentially extending into pharmaceuticals where they could serve as intermediates or active pharmaceutical ingredients due to their unique chemical properties .

Tables

| Application Area | Description | Yield/Performance |

|---|---|---|

| Synthetic Chemistry | Synthesis of carbamothioates via reaction with isocyanides | Up to 87% yield |

| Mineral Processing | Flotation collector for chalcopyrite | Enhanced recovery rates |

| Functionalization | Radical-mediated addition to alkenes leading to γ-thiolactones | High functional diversity |

Análisis De Reacciones Químicas

Radical-Mediated Cross-Coupling under Ni/Photoredox Catalysis

O-n-Butyl-S-benzyl-xanthate participates in Csp³–Csp² cross-coupling reactions via Ni/photoredox dual catalysis. The reaction leverages photogenerated sec-butyl radicals to cleave the xanthate C–O bond, producing a benzyl radical that couples with aryl halides (e.g., 3-bromopyrimidine) in the presence of a nickel catalyst .

Key Reaction Parameters

| Component | Role | Conditions/Details |

|---|---|---|

| [Ni(dtbbpy)(H₂O)₄]Cl₂ | Nickel catalyst | 5 mol %, room temperature |

| [Ir{dFCF₃ppy}₂(bpy)]PF₆ | Photoredox catalyst | Blue LED irradiation |

| sec-BuBF₃K | Radical initiator | 3 equiv, generates sec-butyl radicals |

| Solvent | - | MeCN/THF (3:1) |

Mechanistic Insights

-

Radical Generation : sec-Butyl radicals (from sec-BuBF₃K oxidation) abstract the xanthate sulfur, triggering C–O bond cleavage and forming a benzyl radical .

-

Nickel Cycle : The benzyl radical undergoes oxidative addition to Ni(0), followed by transmetalation with aryl halides and reductive elimination to yield coupled products (e.g., biaryls) .

-

Side Reactions : Homodimerization of sec-butyl radicals or dialkyl dithiocarbonate byproducts may occur but are minimized under optimized conditions .

Yield Data

Reactions with analogous benzyl xanthates achieve 94% yield under standard conditions . While specific data for this compound is limited, its structural similarity suggests comparable reactivity.

General Reaction Scheme

This compound+R-NH2NaH, DMFO-n-Butyl-R-carbamothioate

Substrate Scope and Yields

| Amine/Isocyanide | Product | Yield (%) |

|---|---|---|

| 4-Fluorobenzylamine | O-n-Butyl-(4-fluorobenzyl)carbamothioate | 74 |

| 4-Chlorobenzylamine | O-n-Butyl-(4-chlorobenzyl)carbamothioate | 79 |

| Benzyl isocyanide | O-n-Butyl-benzylcarbamothioate | 85 |

Key Observations

-

Solvent Dependency : Reactions proceed efficiently in DMF but fail in THF, acetonitrile, or toluene .

-

Base Requirement : NaH (2.5 equiv) is critical for deprotonation and thiocarbonyl activation .

Stability and Side Reactions

-

Chugaev Elimination : Secondary xanthates often undergo thermal elimination, but this compound (a primary xanthate) remains stable under ambient conditions .

-

Byproduct Formation : Dialkyl dithiocarbonates (e.g., 12 in Figure 2a ) may form but do not significantly inhibit catalysis unless present in excess (>0.7 equiv) .

Comparative Reactivity of Xanthate Esters

| Xanthate Type | Reactivity in Cross-Coupling | Notes |

|---|---|---|

| O-Benzyl xanthates | High | Compatible with electron-rich/deprived aryl halides |

| O-Butyl xanthates | Moderate | Limited data; inferred from analogous systems |

| Secondary alkyl xanthates | Low | Prone to Chugaev elimination |

Propiedades

Número CAS |

5902-92-1 |

|---|---|

Fórmula molecular |

C12H16OS2 |

Peso molecular |

240.4 g/mol |

Nombre IUPAC |

O-butyl benzylsulfanylmethanethioate |

InChI |

InChI=1S/C12H16OS2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |

Clave InChI |

XJXMGBCUWITJAQ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)SCC1=CC=CC=C1 |

SMILES canónico |

CCCCOC(=S)SCC1=CC=CC=C1 |

Key on ui other cas no. |

5902-92-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.